molecular formula C18H23N3O2 B2401988 1-(3-(4-methoxyphenyl)azepan-1-yl)-2-(1H-pyrazol-1-yl)ethanone CAS No. 1798545-32-0

1-(3-(4-methoxyphenyl)azepan-1-yl)-2-(1H-pyrazol-1-yl)ethanone

Cat. No. B2401988
CAS RN: 1798545-32-0
M. Wt: 313.401
InChI Key: NCBQTKYQODSIHW-UHFFFAOYSA-N
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Description

1-(3-(4-methoxyphenyl)azepan-1-yl)-2-(1H-pyrazol-1-yl)ethanone is a chemical compound used in scientific research. It is a novel, selective, and potent inhibitor of the protein kinase C (PKC) family of enzymes. PKC is involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis. The inhibition of PKC activity by 1-(3-(4-methoxyphenyl)azepan-1-yl)-2-(1H-pyrazol-1-yl)ethanone has potential therapeutic applications in the treatment of cancer, inflammation, and cardiovascular diseases.

Scientific Research Applications

Diversity-Oriented Synthesis and Chemical Libraries

A study by Zaware et al. (2011) highlighted the diversity-oriented synthesis of a library of substituted tetrahydropyrones using oxidative carbon-hydrogen bond activation and click chemistry. The study synthesized eighteen 2-(4-methoxyphenyl)-6-(substituted ethyl)dihydro-2H-pyran-4(3H)ones and fourteen tetrahydropyrans substituted with triazoles, including examples of linked benzotriazole and pyrazole motifs. This library aims to provide rapid access to structurally diverse non-natural compounds for screening against various biological targets, demonstrating the potential of compounds related to the query molecule in generating diverse chemical libraries for biological exploration (Zaware et al., 2011).

Antimicrobial Activity

Puthran et al. (2019) synthesized novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-Disubstituted pyrazole-4-carboxaldehydes derivatives, evaluating their in vitro antimicrobial activity. The study's focus on synthesizing compounds with a methoxyphenyl component similar to the query molecule underscores the interest in developing new antimicrobial agents through chemical synthesis. The novel Schiff bases showed excellent antimicrobial activity, indicating the potential of such compounds in antimicrobial research (Puthran et al., 2019).

Synthesis of Heterocyclic Compounds

Research by Adnan et al. (2014) involved synthesizing heterocyclic compounds, including oxazepine, pyrazole, and isoxazole derivatives, from 2-aminobenzaldehyde. This work highlights the synthetic versatility of compounds related to the query molecule, emphasizing their utility in generating a wide array of heterocyclic compounds for further biological and chemical studies (Adnan et al., 2014).

properties

IUPAC Name

1-[3-(4-methoxyphenyl)azepan-1-yl]-2-pyrazol-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2/c1-23-17-8-6-15(7-9-17)16-5-2-3-11-20(13-16)18(22)14-21-12-4-10-19-21/h4,6-10,12,16H,2-3,5,11,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCBQTKYQODSIHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)CN3C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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